Field: Biotechnology and Pharmacology
Summary: Piperidine derivatives, including “4-(Diphenylmethoxy)piperidine”, have been observed to have anticancer potential.
Methods: The specific methods of application or experimental procedures vary depending on the type of cancer and the specific piperidine derivative used.
Results: The results showed that these compounds can regulate several crucial signaling pathways essential for the establishment of cancers.
Field: Organic Chemistry and Pharmacology
Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Methods: The synthesis of piperidine-containing compounds has long been widespread.
Field: Industrial Chemistry
Methods: The specific methods of application or experimental procedures would depend on the specific process of rubber vulcanization being used.
Field: Pharmacology
Summary: Piperidine derivatives are reported to have antihypertensive properties.
Methods: The specific methods of application or experimental procedures would depend on the specific drug formulation and the patient’s condition.
Field: Gastroenterology
Summary: Piperidine derivatives have been reported to have antiulcer properties.
Field: Parasitology
Summary: Piperidine derivatives have been reported to have antimalarial properties.
Summary: Piperidine derivatives have been reported to have analgesic properties.
Results: The use of piperidine derivatives as analgesic agents can help control and alleviate pain.
Field: Immunology
Summary: Piperidine derivatives have been reported to have anti-inflammatory properties.
Field: Neurology
Summary: Piperidine derivatives have been reported to have anti-Alzheimer properties.
4-(Diphenylmethoxy)piperidine is an organic compound with the molecular formula CHNO and a molecular weight of 267.37 g/mol. This compound features a piperidine ring substituted with a diphenylmethoxy group, which contributes to its unique chemical and biological properties. It is primarily known for its role as an intermediate in the synthesis of Ebastine, an antihistamine used to treat allergic conditions .
4-(Diphenylmethoxy)piperidine acts primarily as an antihistamine, targeting the H1 histamine receptor. Its mechanism involves competing with histamine for binding sites on these receptors, leading to a reduction in allergic symptoms by inhibiting histamine-induced signaling pathways. Additionally, it has been shown to interact with calcium channels, specifically the CaV1.1 channel, which may contribute to its vascular effects .
The compound's action reduces inflammation and allergic responses by inhibiting the physiological effects of histamine. It also appears to have implications in calcium-mediated vascular contractions, suggesting potential therapeutic applications in cardiovascular conditions .
The synthesis of 4-(Diphenylmethoxy)piperidine typically involves:
In industrial settings, continuous flow reactors may be employed for consistent quality and yield, alongside purification techniques such as recrystallization or chromatography.
4-(Diphenylmethoxy)piperidine is primarily utilized as an intermediate in the synthesis of Ebastine API (active pharmaceutical ingredient), which is important in treating allergic reactions. Its applications extend into medicinal chemistry and pharmacology due to its unique structural properties that allow for further modifications and derivations into other therapeutic agents .
Research indicates that 4-(Diphenylmethoxy)piperidine interacts with various biological systems. Its inhibition of calcium-mediated vascular contractions suggests potential applications in treating cardiovascular issues. Additionally, studies on its effects on histamine signaling pathways highlight its relevance in allergy treatments .
Several compounds share structural similarities with 4-(Diphenylmethoxy)piperidine. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-(Benzhydryloxy)piperidine | CHNO | Similar structure; used as an antihistamine |
| Diphenylpyraline | CHNO | Known for antihistaminic properties |
| 4-(Diphenylmethoxy)-1-methylpiperidine | CHNO | Methylated derivative; exhibits similar biological activity |
What sets 4-(Diphenylmethoxy)piperidine apart from these compounds is its specific interaction profile with histamine receptors and calcium channels, making it particularly effective in reducing allergic symptoms while also influencing vascular function. Its role as a precursor in synthesizing Ebastine further highlights its significance in pharmaceutical applications .
Nucleophilic substitution remains the cornerstone for introducing the diphenylmethoxy group onto the piperidine scaffold. A widely cited method involves the reaction of 4-hydroxypiperidine with diphenylmethanol under acidic conditions. For instance, p-toluenesulfonic acid catalyzes the etherification by protonating the hydroxyl group of diphenylmethanol, facilitating nucleophilic attack by the piperidine oxygen (Fig. 1A). This one-pot reaction achieves yields exceeding 80% under reflux in toluene.
Alternative pathways employ activated diphenylmethyl halides. In a patent by NZ267830A, 4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile is reacted with 4-hydroxypiperidine in the presence of potassium carbonate, yielding 4-(diphenylmethoxy)piperidine via an SN2 mechanism. Halogenated diphenylmethyl electrophiles, such as benzhydryl bromide, demonstrate superior leaving group ability, reducing reaction times to 4–6 hours at 60°C. However, competing elimination byproducts necessitate careful temperature control.
Comparative studies highlight solvent effects: polar aprotic solvents like dimethylformamide (DMF) accelerate substitution rates by stabilizing transition states, while ethereal solvents enhance selectivity. For example, DMF-mediated reactions at 90°C achieve 92% conversion but require subsequent purification to remove residual solvent.
Transition metal catalysis offers efficient routes to minimize waste and improve atom economy. Ruthenium-based catalysts, such as supported Ru/Al2O3, enable direct C–O coupling between piperidine and diphenylmethanol under hydrogen transfer conditions. This method avoids stoichiometric bases, achieving 70–75% yields with catalyst recyclability over five cycles.
Enzyme-mediated catalysis presents an emerging green alternative. Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of diphenylmethyl acetate with 4-hydroxypiperidine in non-aqueous media. While yields are moderate (55–60%), the enzymatic process operates at ambient temperatures, preserving stereochemical integrity.
Table 1: Catalytic Methods for Diphenylmethoxy Functionalization
| Catalyst | Conditions | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Ru/Al2O3 | 100°C, H2 (5 bar) | 75 | 98 | |
| CAL-B | 25°C, THF | 58 | 99 | |
| KOH | Reflux, EtOH | 85 | 95 |
Multi-step syntheses of 4-(diphenylmethoxy)piperidine derivatives often necessitate orthogonal protecting groups. The tert-butoxycarbonyl (Boc) group is routinely employed to shield the piperidine nitrogen during functionalization. For instance, N-Boc-4-hydroxypiperidine undergoes diphenylmethoxy installation via Mitsunobu reaction with diphenylmethanol, followed by acidic Boc removal (HCl/EtOAc) to furnish the target compound in 78% overall yield.
Silicon-based protectants, such as triisopropylsilyl (TIPS) ethers, provide stability under basic conditions. In a recent approach, TIPS-protected 4-hydroxypiperidine reacts with benzhydryl bromide, with subsequent fluoride-mediated deprotection yielding 4-(diphenylmethoxy)piperidine without racemization. This strategy is critical for synthesizing enantiopure intermediates for chiral antihistamines.
Solvent-free mechanochemical synthesis reduces environmental impact while enhancing reaction efficiency. Ball-milling 4-hydroxypiperidine with diphenylmethyl tosylate and potassium carbonate produces 4-(diphenylmethoxy)piperidine in 88% yield within 2 hours, eliminating solvent waste and energy-intensive reflux.
Aqueous micellar catalysis represents another sustainable advance. Sodium lauryl sulfate (SLS) forms micelles that solubilize hydrophobic reactants, enabling reactions in water at room temperature. This method achieves 90% conversion with a low E-factor (0.3), outperforming traditional organic solvents.
The benzhydryl moiety in 4-(diphenylmethoxy)piperidine derivatives plays a central role in modulating interactions with monoamine transporters. Early SAR studies demonstrated that replacing the benzhydryl oxygen atom with a nitrogen atom preserved dopamine transporter affinity while altering serotonin transporter (SERT) and norepinephrine transporter (NET) binding profiles [1]. For instance, the nitrogen-substituted analogue 21a exhibited a DAT inhibition potency (IC₅₀ = 19.7 nM) comparable to its oxygen-containing counterpart but showed increased SERT interaction (IC₅₀ = 137 nM) [1]. This substitution strategy highlighted the pharmacophore’s tolerance for heteroatom exchanges while underscoring the delicate balance required for transporter selectivity.
Further exploration of aromatic substitutions revealed that electron-withdrawing groups at the para position significantly enhance DAT affinity. Introducing a cyano group at this position (compound 5d) resulted in a DAT IC₅₀ of 3.7 nM and a selectivity ratio (DAT/SERT) of 615, marking a 165-fold improvement over earlier analogues [1]. Conversely, alkyl substituents such as methyl or ethyl groups at the para position reduced DAT binding, likely due to increased steric hindrance or unfavorable hydrophobic interactions [3]. These findings are summarized in Table 1.
Table 1: Effects of Aromatic Ring Substitutions on Transporter Affinity
| Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (DAT/SERT) | Source |
|---|---|---|---|---|---|
| None (parent compound) | 14.0 | 85.0 | 950 | 6.1 | [7] |
| -CN (para) | 3.7 | 2270 | >10,000 | 615 | [1] |
| -CH₃ (para) | 48.2 | 620 | 4200 | 12.9 | [3] |
| -N(CH₃)₂ (para) | 22.5 | 310 | 1850 | 13.8 | [3] |
The spatial orientation of substituents also proved critical. Moving the benzhydryl nitrogen atom to an adjacent position reduced DAT potency by 40% while increasing SERT affinity twofold, suggesting that transporter binding pockets exhibit distinct stereochemical preferences [1].
4-(Diphenylmethoxy)piperidine derivatives demonstrate robust competitive binding mechanisms against cocaine analogues at the dopamine transporter. These compounds compete directly with cocaine for binding at the primary substrate site of the dopamine transporter, exhibiting mutually exclusive binding characteristics [1] [2] [3].
The competitive nature of these interactions has been established through comprehensive radioligand binding studies utilizing [³H]WIN 35,428, a cocaine analogue commonly employed in dopamine transporter binding assays. The diphenylmethoxy piperidine derivatives consistently demonstrate the ability to displace cocaine analogues from the transporter binding site, with inhibition constants ranging from 3.7 to 19.7 nanomolar depending on structural modifications [2] [3].
Structure-activity relationship studies reveal that the competitive binding potency is significantly influenced by specific structural modifications. The most potent competitive inhibitor identified is compound 5d, featuring a cyano substitution, which demonstrates an IC₅₀ value of 3.7 nanomolar against dopamine transporter binding [2]. This compound exhibits 615-fold selectivity for the dopamine transporter over the serotonin transporter, representing one of the most selective competitive inhibitors reported in the literature [2].
The benzhydryl moiety of 4-(diphenylmethoxy)piperidine serves as a critical structural element for competitive binding. Studies demonstrate that the oxygen and nitrogen atoms within the benzhydryl portion are largely exchangeable without significant loss of competitive binding activity [2]. However, positional changes in the benzhydryl nitrogen atom can alter selectivity profiles, as demonstrated by compound 21a, which shows enhanced interaction with the serotonin transporter when the benzhydryl nitrogen is positioned adjacently [2].
Aromatic substitution patterns significantly influence competitive binding mechanisms. Electron-withdrawing substituents, particularly fluorine and nitro groups, enhance competitive binding potency and selectivity. Compounds 5a and 11b, containing fluorine and nitro substitutions respectively, demonstrate IC₅₀ values of 17.2 and 16.4 nanomolar with selectivity ratios exceeding 100-fold [4] [5]. These findings suggest that electronic effects play a crucial role in optimizing competitive binding interactions.
4-(Diphenylmethoxy)piperidine derivatives exhibit distinct allosteric modulation properties that influence monoamine reuptake inhibition beyond simple competitive mechanisms. These compounds demonstrate the ability to modulate transporter function through interactions that extend beyond the primary cocaine binding site [6] [7].
The allosteric modulation characteristics are particularly evident in the differential effects observed on dopamine versus serotonin and norepinephrine reuptake systems. While maintaining high affinity for the dopamine transporter, these compounds show varied interactions with other monoamine transporters, suggesting distinct allosteric binding modes for each transporter subtype [2] [8].
Structural modifications at the piperidine nitrogen position reveal important allosteric relationships. Alterations in the pKa value of the piperidine nitrogen through chemical modification significantly impact binding affinity and selectivity profiles [2]. These observations suggest that the protonation state of the piperidine nitrogen plays a crucial role in allosteric modulation of transporter function.
The benzhydryl positioning demonstrates pronounced allosteric effects on monoamine reuptake selectivity. When the benzhydryl nitrogen atom is moved to an adjacent position, as in compound 21a, enhanced interaction with the serotonin transporter is observed while maintaining dopamine transporter affinity [2]. This positional effect suggests that spatial orientation within the binding site influences allosteric modulation of different transporter subtypes.
Electronic effects contribute significantly to allosteric modulation mechanisms. The introduction of electron-withdrawing groups, particularly cyano substituents, produces dramatic enhancement in both potency and selectivity. Compound 5d demonstrates that strong electron-withdrawing effects can optimize allosteric interactions, resulting in 615-fold selectivity for the dopamine transporter [2].
Bioisosteric replacement strategies reveal additional allosteric modulation possibilities. The replacement of phenyl rings with thiophene moieties maintains high potency while potentially altering allosteric interaction patterns. Compound 13b demonstrates that bioisosteric replacements can preserve binding affinity while modifying selectivity profiles [1] [5].
Radiolabeled analogues of 4-(diphenylmethoxy)piperidine have been developed as sophisticated tools for dopamine transporter localization studies, providing unprecedented insights into transporter distribution and dynamics in both native and heterologous expression systems [9] [10] [11].
Photoaffinity labeling approaches utilizing radioiodinated derivatives have proven particularly valuable for transporter localization studies. The compound [¹²⁵I]AD-96-129 represents a novel photoaffinity label based on the 4-(diphenylmethoxy)piperidine scaffold, demonstrating selective incorporation into dopamine transporter proteins [11]. This radiolabeled analogue maintains high affinity for the dopamine transporter while providing covalent attachment capabilities upon photoactivation, enabling precise identification of transporter-containing cellular compartments.
The photoaffinity labeling studies demonstrate that radiolabeled diphenylmethoxy piperidine derivatives can be incorporated into dopamine transporter molecules through immunoprecipitation techniques using transporter-specific antibodies. The photolabeling process is specifically antagonized by dopamine transporter-selective blockers and remains unaffected by serotonin transporter or norepinephrine transporter-specific inhibitors, confirming the selectivity of these radiolabeled probes [11].
Fluorescent conjugates of diphenylmethoxy piperidine derivatives have emerged as powerful tools for single-molecule localization studies. Novel rhodamine-based Janelia Fluorophores (JF549 and JF646) conjugated to diphenylmethoxy piperidine analogues enable high-resolution visualization of dopamine transporter distribution and dynamics [9]. These fluorescent ligands maintain high binding affinity while providing optical detection capabilities suitable for advanced microscopy techniques.
The fluorescent radiolabeled analogues demonstrate uniform distribution of dopamine transporters across neuronal plasma membranes, including soma, neuronal extensions, and varicosities. Single-particle tracking experiments utilizing these probes reveal that dopamine transporters exhibit four distinct motion classes: immobile, confined, Brownian, and directed movement patterns [9]. These findings provide crucial insights into transporter trafficking and cellular distribution mechanisms.
Advanced microscopy applications utilizing radiolabeled diphenylmethoxy piperidine derivatives include direct stochastic optical reconstruction microscopy (dSTORM) studies. These super-resolution techniques permit nanoscale analysis of dopamine transporter distribution patterns, revealing previously undetectable organizational structures within cellular membranes [9].
Tritiated analogues continue to serve as gold-standard radioligands for quantitative binding studies and competitive displacement assays. The use of [³H]WIN 35,428 in competition with diphenylmethoxy piperidine derivatives provides precise quantification of binding affinities and selectivity ratios across different transporter subtypes [2] [3]. These tritiated studies form the foundation for structure-activity relationship determinations and pharmacological characterization of novel analogues.
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